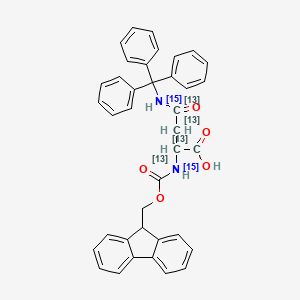

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid

Description

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid: is a labeled amino acid derivative used in peptide synthesis. The compound contains isotopic labels, specifically uniformly labeled carbon-13 and nitrogen-15, which are useful in various scientific applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Propriétés

Formule moléculaire |

C38H32N2O5 |

|---|---|

Poids moléculaire |

602.6 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/i24+1,34+1,35+1,36+1,39+1,40+1 |

Clé InChI |

KJYAFJQCGPUXJY-WEESYDPMSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13CH]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Séquence |

X |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of asparagine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.

Protection of the Side Chain: The side chain amide group is protected using the trityl (Trt) group.

Isotopic Labeling: The asparagine is synthesized using isotopically labeled precursors to incorporate uniformly labeled carbon-13 and nitrogen-15.

Industrial Production Methods: Industrial production of isotopically labeled compounds often involves the use of labeled precursors in fermentation or chemical synthesis processes. The specific methods can vary depending on the desired isotopic enrichment and the scale of production.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Trt removal.

Coupling: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).

Major Products:

Deprotected Asparagine: After removal of protecting groups.

Peptides: Formed through coupling reactions with other amino acids.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Used as a building block in the synthesis of labeled peptides for structural and functional studies.

Biology:

Protein Studies: Utilized in NMR spectroscopy to study protein structure and dynamics.

Medicine:

Drug Development: Helps in the design and testing of peptide-based drugs.

Industry:

Biotechnology: Used in the production of labeled peptides for various applications, including diagnostics and therapeutics.

Mécanisme D'action

The compound itself does not have a specific mechanism of action as it is primarily used as a reagent in peptide synthesis. the labeled peptides synthesized using this compound can be studied to understand their interactions with molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Fmoc-Asn(Trt)-OH: Without isotopic labels.

Fmoc-Asn(Trt)-OH (U-13C4): Labeled with carbon-13 only.

Fmoc-Asn(Trt)-OH (U-15N2): Labeled with nitrogen-15 only.

Uniqueness:

Isotopic Labeling: The uniform labeling with both carbon-13 and nitrogen-15 makes it particularly useful for detailed structural studies using NMR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.